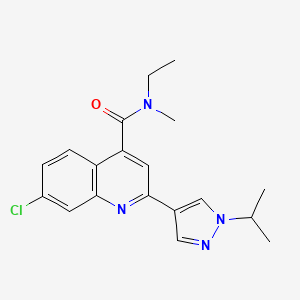
4-(3,5-dimethoxybenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethoxybenzyl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMMDA-2 and belongs to the family of phenethylamines. The chemical structure of DMMDA-2 includes a benzyl group attached to a morpholine ring, which is further substituted with two methyl groups and two methoxy groups.
Mecanismo De Acción
The mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the activation of various signaling pathways in the body. DMMDA-2 has been shown to interact with serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. DMMDA-2 has also been shown to interact with dopamine receptors, which are involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to produce a range of biochemical and physiological effects in the body. Studies have shown that DMMDA-2 can induce a state of euphoria, alter perception, and enhance cognitive function. DMMDA-2 has also been shown to exhibit potent analgesic properties, making it a potential candidate for the development of new pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages as a research tool, including its potent activity and selectivity for specific receptors. However, DMMDA-2 also has some limitations, including its potential toxicity and the difficulty of synthesizing it in large quantities. DMMDA-2 is also subject to strict regulations due to its potential for abuse, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One area of interest is the development of new therapeutic agents based on the structure of DMMDA-2. Researchers are also interested in studying the mechanism of action of DMMDA-2 to gain a better understanding of its effects on the body. Additionally, researchers are exploring the potential use of DMMDA-2 as a research tool for studying the function of specific receptors in the body.
Métodos De Síntesis
The synthesis of DMMDA-2 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 3,5-dimethoxybenzaldehyde, which is further reacted with 2,6-dimethylmorpholine in the presence of a reducing agent to yield DMMDA-2. The synthesis of DMMDA-2 is a complex process that requires careful optimization of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied extensively for its potential applications in various fields of scientific research. One of the primary applications of DMMDA-2 is in the field of medicinal chemistry, where it is being investigated for its potential as a therapeutic agent for various diseases. DMMDA-2 has been shown to exhibit potent activity against cancer cells, and it is being studied for its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11-8-16(9-12(2)19-11)10-13-5-14(17-3)7-15(6-13)18-4/h5-7,11-12H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQWDDUTBBUJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethoxyphenyl)methyl]-2,6-dimethylmorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)
![ethyl 2-cyclohexyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B4896326.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)

![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![1-ethoxy-2-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B4896352.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)

![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)

![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)